

Acanthoside B structure and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acanthoside B

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Acanthoside B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside B is a naturally occurring lignan glycoside that has garnered significant scientific interest due to its potential therapeutic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of **Acanthoside B**. Detailed methodologies for characteristic experiments are presented, and relevant signaling pathways are visualized to facilitate a comprehensive understanding of its mechanism of action. This document is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Acanthoside B, also known by its IUPAC name (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a complex phenylpropanoid glycoside.^[1] Its structure is characterized by a central furofuran lignan core, specifically (-)-syringaresinol, which is glycosidically linked to a glucose molecule.

Molecular Structure:

Caption: 2D Chemical Structure of **Acanthoside B**.

Physicochemical Properties

The physicochemical properties of **Acanthoside B** are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₆ O ₁₃	[1][2][3]
Molecular Weight	580.58 g/mol	[1][3]
CAS Number	7374-79-0	[2][3]
Appearance	White to off-white powder	[2]
Melting Point	182-183 °C	[2]
Solubility	Soluble in DMSO (100 mg/mL with sonication)	[3][4]
Purity	≥98% (HPLC)	[5]
Storage	-20°C, sealed, away from moisture and light	[3][4]

Experimental Protocols

This section outlines the detailed methodologies for key experiments related to the characterization and biological evaluation of **Acanthoside B**.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Protocol:

- **Sample Preparation:** A small amount of finely powdered, dry **Acanthoside B** is packed into a capillary tube to a height of 2-3 mm.

- Instrumentation: A calibrated digital melting point apparatus is used.
- Measurement:
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is ramped at a rate of 1-2 °C per minute, starting from a temperature approximately 10-20°C below the expected melting point.
 - The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[\[4\]](#)[\[6\]](#)

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Protocol:

- Preparation of Saturated Solution: An excess amount of **Acanthoside B** is added to a known volume of the solvent (e.g., DMSO, water, or buffer solutions) in a sealed flask.
- Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis:
 - The suspension is filtered or centrifuged to remove the undissolved solid.
 - The concentration of **Acanthoside B** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[7\]](#)[\[8\]](#)

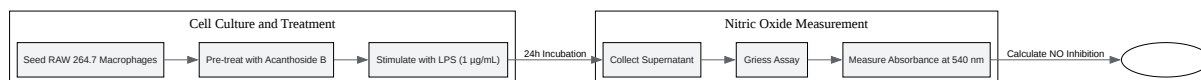
Structural Elucidation by Spectroscopy

The precise chemical structure of **Acanthoside B** is confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR and ^{13}C NMR spectra are recorded to identify the number and types of protons and carbons in the molecule.
 - 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms and the overall stereochemistry. The sample is typically dissolved in a deuterated solvent like DMSO- d_6 .[\[1\]](#)
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and confirm its elemental composition.
 - Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure of different parts of the molecule, such as the glycosidic linkage and the lignan core.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Acanthoside B has demonstrated anti-inflammatory properties. A common method to assess this is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.



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Caption: Workflow for Nitric Oxide Inhibition Assay.

Protocol:

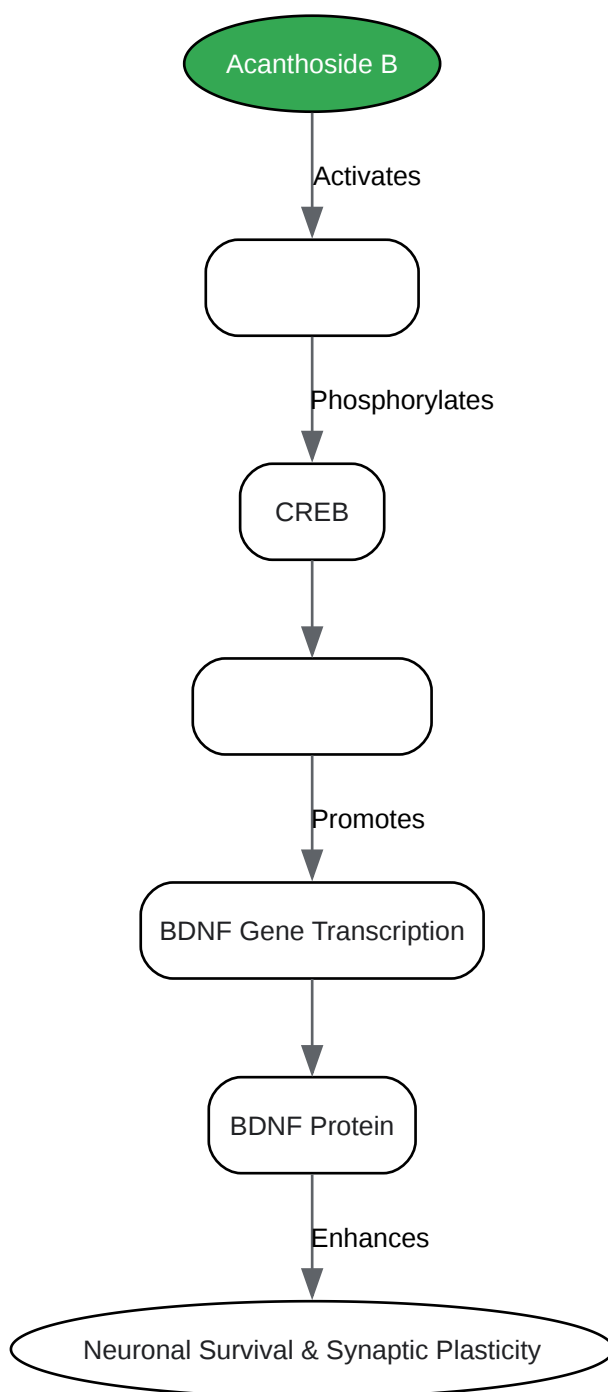
- Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded into 96-well plates.
- Treatment: Cells are pre-treated with various concentrations of **Acanthoside B** for 1-2 hours.
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
- Nitrite Measurement (Griess Assay): After a 24-hour incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition by **Acanthoside B** is calculated relative to the LPS-stimulated control.[3]

Biological Activities and Signaling Pathways

Acanthoside B exhibits a range of biological activities, with its neuroprotective and anti-inflammatory effects being the most prominent.

Neuroprotective Effects and the TrkB/CREB/BDNF Signaling Pathway

Studies have indicated that **Acanthoside B** may exert its neuroprotective and anti-amnesic effects through the modulation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. [4] This pathway is crucial for neuronal survival, growth, and synaptic plasticity.



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Caption: Proposed action of **Acanthoside B** on the TrkB/CREB/BDNF pathway.

The proposed mechanism involves **Acanthoside B** promoting the activation of the TrkB receptor, which in turn leads to the phosphorylation and activation of CREB. Activated CREB then enhances the transcription of the BDNF gene, leading to increased levels of BDNF

protein. BDNF is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

Anti-inflammatory Activity

As mentioned in the experimental protocols, **Acanthoside B** has been shown to possess anti-inflammatory properties. This is, in part, attributed to its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide. The underlying mechanism likely involves the modulation of inflammatory signaling pathways, such as the NF- κ B pathway, although further research is needed to fully elucidate this.

Conclusion

Acanthoside B is a promising natural product with well-defined chemical and physical properties. Its significant neuroprotective and anti-inflammatory activities, potentially mediated through the TrkB/CREB/BDNF signaling pathway, make it a compelling candidate for further investigation in the context of neurodegenerative diseases and inflammatory disorders. This technical guide provides a foundational resource for researchers to design and execute further studies to unlock the full therapeutic potential of **Acanthoside B**.

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- To cite this document: BenchChem. [Acanthoside B structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2430466#acanthoside-b-structure-and-chemical-properties]

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